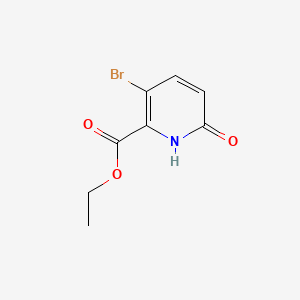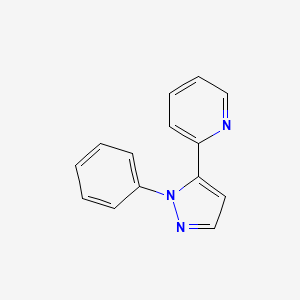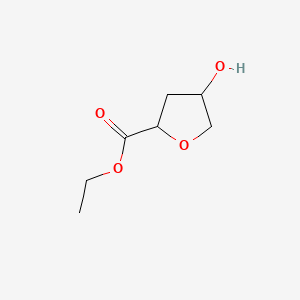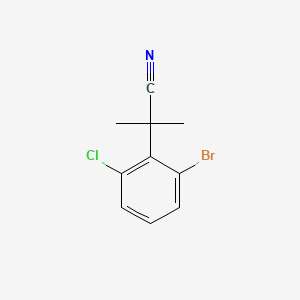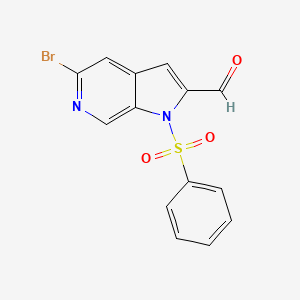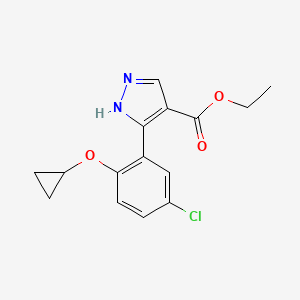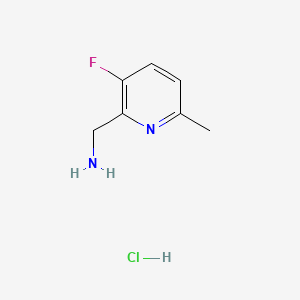
(3-Fluoro-6-methylpyridin-2-YL)methanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(3-Fluoro-6-methylpyridin-2-YL)methanamine hydrochloride” is a chemical compound with the CAS Number: 1257535-11-7 . It has a molecular weight of 176.62 and its IUPAC name is (3-fluoro-6-methyl-2-pyridinyl)methanamine hydrochloride . The compound is typically stored at room temperature in an inert atmosphere .
Physical And Chemical Properties Analysis
This compound is a solid at room temperature . For more detailed physical and chemical properties, it’s recommended to refer to its Material Safety Data Sheet (MSDS) or other specialized chemical databases.Applications De Recherche Scientifique
Metallation of π-Deficient Heteroaromatic Compounds
Research by Marsais and Quéguiner (1983) on the metallation of π-deficient heteroaromatic compounds, including fluorinated pyridines, showcases the critical role these compounds play in organic synthesis. The study highlights how the introduction of fluorine atoms to pyridines significantly affects their reactivity towards metallation, leading to regioselective lithiation. This process is essential for synthesizing various disubstituted pyridines, demonstrating the compound's utility in developing complex organic molecules (Marsais & Quéguiner, 1983).
Fluorine Chemistry in Cancer Treatment
Gmeiner's review (2020) on the chemistry of fluorinated pyrimidines in personalized medicine illustrates the significant impact of fluorine chemistry on developing anticancer drugs. Although focusing on 5-fluorouracil, this research underscores the broader relevance of fluorinated compounds, including pyridines, in creating more effective and targeted therapies for cancer. The unique properties conferred by fluorination, such as increased stability and bioavailability, are crucial for the medicinal application of these compounds (Gmeiner, 2020).
Advances in Fluoroalkylation Reactions
Song et al. (2018) discuss the advancements in fluoroalkylation reactions in aqueous media, emphasizing the environmental benefits and efficiency of incorporating fluorinated groups into target molecules. This review highlights the growing interest in developing green chemistry approaches for fluoroalkylation, showcasing the relevance of fluorinated pyridines in synthesizing environmentally friendly and high-performance fluorinated organic compounds (Song et al., 2018).
Fluorinated Liquid Crystals
Hird's review (2007) on fluorinated liquid crystals underscores the importance of fluorination in modulating the properties of liquid crystals for commercial applications. Although focusing on a broader class of fluorinated compounds, this research illustrates how minor changes, such as the introduction of fluorine atoms, can significantly impact the material's physical properties, opening new avenues for the development of advanced materials and display technologies (Hird, 2007).
Safety And Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H319 (Causes serious eye irritation), H302 (Harmful if swallowed), and H335 (May cause respiratory irritation) . The precautionary statements include P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection), and P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) .
Propriétés
IUPAC Name |
(3-fluoro-6-methylpyridin-2-yl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9FN2.ClH/c1-5-2-3-6(8)7(4-9)10-5;/h2-3H,4,9H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWBCVZKPEVMFBS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)F)CN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClFN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30694193 |
Source


|
| Record name | 1-(3-Fluoro-6-methylpyridin-2-yl)methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30694193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Fluoro-6-methylpyridin-2-YL)methanamine hydrochloride | |
CAS RN |
1257535-11-7 |
Source


|
| Record name | 1-(3-Fluoro-6-methylpyridin-2-yl)methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30694193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

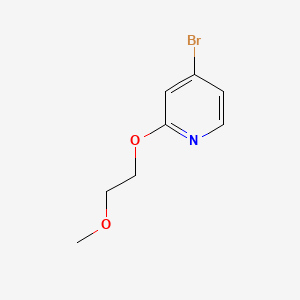
![9-([1,1'-Biphenyl]-4-yl)-3-(4-chlorophenyl)-6-phenyl-9H-carbazole](/img/structure/B577938.png)

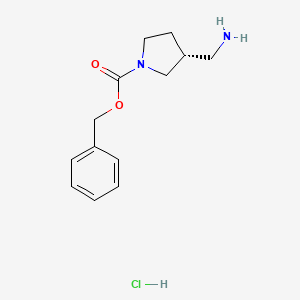

![7-[4-(Methylsulfonyl)phenyl]-5,8-diazaspiro[3.4]octan-6-one](/img/structure/B577944.png)
